L-Homocystine

Descripción general

Descripción

L-Homocystine is a sulfur-containing amino acid and a dimer of homocysteine. It is formed by the oxidation of two homocysteine molecules, resulting in a disulfide bond. This compound is of significant interest due to its role in various biochemical processes and its implications in health and disease.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Homocystine can be synthesized through the oxidation of homocysteine. One common method involves the use of hydrogen peroxide or other oxidizing agents to facilitate the formation of the disulfide bond between two homocysteine molecules .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the controlled oxidation of homocysteine under specific conditions to ensure high yield and purity. This process may include the use of catalysts and specific pH conditions to optimize the reaction .

Análisis De Reacciones Químicas

Oxidative Formation and Reductive Cleavage

L-Homocystine is synthesized via the oxidation of two L-homocysteine molecules, forming a disulfide bond (-S-S-). This reaction occurs under oxidative conditions, such as in the presence of molecular oxygen or reactive oxygen species (ROS) . Conversely, reductive cleavage by glutathione (GSH) or thioredoxin regenerates L-homocysteine, a key step in maintaining cellular redox balance .

Key Reaction:

Thiol-Disulfide Exchange Reactions

This compound participates in thiol-disulfide exchange with cysteine residues in proteins and small molecules, leading to mixed disulfide formation. This process modifies protein structure and function, contributing to pathologies like atherosclerosis .

Table 1: Thiol-Disulfide Exchange Partners of this compound

Example: Homocystine reacts with fibrin-bound cysteine residues, impairing fibrinogen-fibrin interactions and promoting thrombus formation .

Role in Protein Modification (S-Homocysteinylation)

This compound-derived homocysteine covalently modifies proteins via disulfide linkages, a process termed S-homocysteinylation. This modification disrupts critical functions:

- Fibronectin : Homocysteinylation reduces fibrin-binding capacity by 40–60%, impairing wound healing .

- Metallothionein : Disulfide formation with zinc-binding cysteine residues releases zinc ions, abolishing superoxide dismutase activity .

Mechanism:

Metabolic Interconversions

While this compound itself is not directly metabolized, its reduction to L-homocysteine links it to two pathways:

Table 2: Metabolic Fate of L-Homocysteine Derived from Homocystine

| Pathway | Enzymes Involved | End Product | Significance |

|---|---|---|---|

| Remethylation | Methionine synthase, BHMT | L-Methionine | SAM synthesis, methylation reactions |

| Transsulfuration | Cystathionine β-synthase (CBS) | L-Cysteine | Glutathione synthesis |

Note: Homocystine must first be reduced to homocysteine to enter these pathways .

Reactivity in Synthetic Chemistry

This compound serves as a substrate for synthesizing derivatives with pharmacological potential:

- S-Alkylation : Reacts with alkyl halides to form S-alkylhomocysteine derivatives, inhibitors of betaine-homocysteine methyltransferase (BHMT) .

- Nucleophilic Substitution : Forms stable adducts with aldehydes, enabling fluorescence-based detection methods .

Example Reaction:

(R = alkyl/aryl group; X = halide)

Analytical Detection Methods

Quantifying this compound requires specialized techniques due to its disulfide stability:

| Method | Principle | Sensitivity | References |

|---|---|---|---|

| HPLC-FL | Derivatization with fluorescent probes | 0.1 µM | |

| Mass Spectrometry | Direct detection of disulfide bonds | 0.01 µM |

Pathophysiological Implications

Elevated homocystine levels correlate with:

Aplicaciones Científicas De Investigación

Cardiovascular Health

Role in Cardiovascular Disease

L-Homocystine is implicated in the pathogenesis of cardiovascular diseases. Elevated levels of homocysteine have been associated with endothelial dysfunction, which can lead to atherosclerosis and thrombosis. Studies indicate that hyperhomocysteinemia can damage vascular endothelial cells, promoting inflammatory responses and oxidative stress, which contribute to cardiovascular complications .

Meta-Analysis Findings

A meta-analysis demonstrated that higher plasma homocysteine levels correlate with increased all-cause mortality risk. The study found that for every 5 µmol/L increase in homocysteine levels, the risk of mortality rose by approximately 33.6% . This suggests that monitoring homocysteine levels may provide valuable insights into cardiovascular risk assessment.

Neurological Implications

Neurodegenerative Disorders

this compound has been studied for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Elevated homocysteine levels are linked to neuronal damage through mechanisms involving oxidative stress and DNA fragmentation. In vitro studies using neuroblastoma cells exposed to homocysteine showed significant reductions in cell viability and increased genotoxic stress over time .

Mechanisms of Action

The neurotoxic effects of this compound may be mediated by its ability to induce reactive oxygen species (ROS) production, leading to apoptosis and inflammation within neuronal tissues. Research suggests that homocysteine can also activate pro-apoptotic factors, further exacerbating neuronal injury in conditions like stroke and other cerebrovascular diseases .

Clinical Biomarker

Pulmonary Hypertension Assessment

Recent studies have explored the utility of this compound as a non-invasive biomarker for assessing the severity of pulmonary arterial hypertension (PAH). Elevated homocysteine levels were found to correlate with increased risks in PAH patients, serving as an independent predictor for disease severity .

Risk Stratification

In a clinical study involving patients diagnosed with PAH, hyperhomocysteinemia was identified as a significant factor distinguishing between low and high-risk groups based on NT-proBNP levels, suggesting its potential role in clinical risk stratification .

Summary Table: Applications of this compound

| Application Area | Findings/Implications |

|---|---|

| Cardiovascular Health | Elevated levels linked to endothelial dysfunction and increased mortality risk; potential for monitoring risk. |

| Neurological Disorders | Associated with neuronal damage; induces oxidative stress and apoptosis; relevant in Alzheimer's and stroke. |

| Clinical Biomarker | Useful for assessing severity in pulmonary hypertension; correlates with NT-proBNP levels for risk stratification. |

Mecanismo De Acción

L-Homocystine exerts its effects primarily through its disulfide bond, which can undergo redox reactions. This bond is crucial in maintaining protein structure and function. In biological systems, this compound can influence cellular redox states and participate in signaling pathways related to oxidative stress and inflammation .

Comparación Con Compuestos Similares

Homocysteine: A precursor to L-Homocystine, involved in similar biochemical pathways.

Cysteine: Another sulfur-containing amino acid, but with a thiol group instead of a disulfide bond.

Glutathione: A tripeptide containing cysteine, involved in cellular redox balance.

Uniqueness of this compound: this compound is unique due to its disulfide bond, which imparts distinct chemical and biological properties. Unlike cysteine and homocysteine, this compound can form stable disulfide-linked dimers, making it particularly important in studies of protein structure and oxidative stress .

Actividad Biológica

L-Homocystine, a sulfur-containing amino acid, is a dimeric form of homocysteine formed by the oxidation of two homocysteine molecules. It plays a significant role in various biological processes and is implicated in several health conditions, particularly cardiovascular diseases and neurological disorders. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Overview of this compound

This compound is synthesized from homocysteine through oxidative processes. It exists in plasma and tissues and is primarily involved in the metabolism of sulfur-containing amino acids. Elevated levels of homocystine are associated with hyperhomocysteinemia, which has been linked to various pathological conditions including cardiovascular diseases, cognitive decline, and complications during pregnancy.

Biological Activity

1. Cardiovascular Implications

Elevated levels of homocystine are recognized as an independent risk factor for cardiovascular diseases. A meta-analysis indicated that for every 5 µmol/L increase in homocysteine levels, there is a 33.6% increase in the risk of all-cause mortality . Furthermore, studies have shown that high homocysteine levels correlate with increased risk for coronary artery disease .

2. Neurological Effects

This compound has been implicated in neurological disorders due to its excitatory action on neurons. Research indicates that administration of homocysteine can increase neuronal activity similarly to glutamate, suggesting a potential link to neurotoxicity associated with elevated levels . Case-control studies have shown elevated homocysteine levels in patients with epilepsy and cognitive impairments .

3. Molecular Mechanisms

This compound can modify proteins through a process known as S-homocysteinylation, leading to alterations in protein function. This mechanism may contribute to the pathophysiology of various diseases by affecting cellular signaling pathways and promoting oxidative stress .

Research Findings

Recent studies have focused on the molecular targeting capabilities of this compound and its derivatives:

- Oxidative Stress : Homocysteine exposure leads to increased production of reactive oxygen species (ROS), which can cause DNA damage and cellular apoptosis .

- Protein Interactions : Homocysteine thiolactone can react with proteins via thiol-disulfide exchange reactions, potentially altering their functions and contributing to disease processes .

Propiedades

Número CAS |

626-72-2 |

|---|---|

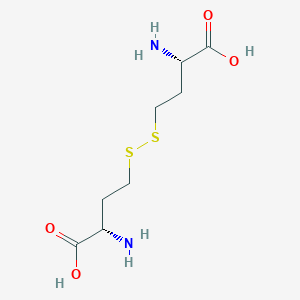

Fórmula molecular |

C8H16N2O4S2 |

Peso molecular |

268.4 g/mol |

Nombre IUPAC |

2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid |

InChI |

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6?/m0/s1 |

Clave InChI |

ZTVZLYBCZNMWCF-ZBHICJROSA-N |

SMILES |

C(CSSCCC(C(=O)O)N)C(C(=O)O)N |

SMILES isomérico |

C(CSSCCC(C(=O)O)N)[C@@H](C(=O)O)N |

SMILES canónico |

C(CSSCCC(C(=O)O)N)C(C(=O)O)N |

melting_point |

300 °C |

Key on ui other cas no. |

626-69-7 |

Descripción física |

Solid |

Solubilidad |

0.2 mg/mL at 25 °C |

Sinónimos |

SerineO-sulfate; L-SerineO-sulfate; O-Sulfo-L-Serine; O-sulfonato-L-serine; L-Serine,O-sulfo-; 626-69-7; H-SER(SO3H)-OH; L-serineO-(hydrogensulfate); CHEBI:15829; (2S)-2-amino-3-(sulfooxy)propanoicacid; L-SOS; AC1L4VAG; AC1Q6XIM; C3H7NO6S; CHEMBL28885; SCHEMBL4314030; BDBM17663; CTK2F6092; ZINC4095907; L-Serine,hydrogensulfate(ester); 7239AH; AR-1K9269; KM0646; AKOS006271404; (2S)-2-amino-3-sulfooxypropanoicacid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: L-homocysteine can interact with metallothionein, a protein crucial for zinc homeostasis and antioxidant defense within cells, including endothelial cells. This interaction forms a mixed-disulfide conjugate, leading to impaired zinc binding capacity of metallothionein and increased intracellular free zinc levels. [] This disruption of zinc homeostasis can activate stress response pathways and contribute to endothelial dysfunction, a hallmark of cardiovascular diseases. [, ]

A: Research suggests that L-homocysteine can induce the expression and secretion of pro-inflammatory cytokines like monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8) in human aortic endothelial cells. [] This inflammatory response can attract monocytes, a type of white blood cell, to the site of endothelial damage, potentially exacerbating atherosclerotic plaque formation. []

A: In vitro studies indicate that L-homocysteine and L-homocystine can significantly enhance the production of thromboxane B2 (TXB2) in platelets. [] TXB2 is a potent platelet aggregator and vasoconstrictor, suggesting a potential mechanism by which elevated L-homocysteine levels might contribute to a pro-thrombotic state, increasing the risk of blood clot formation. []

ANone: The molecular formula of this compound is C8H16N2O4S2, and its molecular weight is 268.37 g/mol.

A: this compound displays distinct spectroscopic characteristics. For instance, in circular dichroism (CD) spectroscopy, this compound exhibits a broad, shallow band with a maximum between 265 and 280 nm. This band is significantly less intense compared to that of L-cystine at 255 nm, highlighting structural differences between these two disulfide-containing amino acids. []

A: this compound has shown promise in the creation of biocompatible materials. For example, it can serve as a crosslinker in the synthesis of covalently crosslinked copolypeptide hydrogels. [] These hydrogels, formed by copolymerizing this compound with other amino acid monomers, exhibit tunable properties depending on the crosslinker density. []

ANone: this compound itself does not possess inherent catalytic properties. It primarily serves as a substrate or metabolic intermediate in various biological processes.

ANone: The provided research articles do not offer specific details on computational studies or QSAR models explicitly focused on this compound.

A: Research indicates that this compound, when used as a crosslinker in copolypeptide hydrogels, yields stronger gels compared to L-cystine. [] This difference in gel strength suggests that the longer carbon chain in this compound, compared to L-cystine, might contribute to enhanced crosslinking efficiency and overall hydrogel stability. []

ANone: The provided research articles do not delve into the specific stability characteristics or formulation strategies for this compound.

ANone: The specific SHE regulations surrounding this compound can vary depending on geographical location and intended use. It's crucial to consult and adhere to local regulations and safety data sheets provided by suppliers.

A: L-homocysteine is metabolized through various pathways, with one crucial route involving the enzyme cystathionine β-synthase. Deficiencies in this enzyme can lead to elevated homocysteine levels, a condition known as homocystinuria, which is associated with a higher risk of vascular diseases. [, ]

A: Animal studies, specifically using rat embryo cultures, have shown that elevated levels of L-homocysteine can be embryotoxic. [] Interestingly, L-homocysteine at lower concentrations has been observed to prevent neural tube defects in these cultures, highlighting the complex role of homocysteine in development. []

A: Clinical studies have indicated that individuals with type 1 diabetes often exhibit elevated homocysteine levels, particularly those with nephropathy. [] This hyperhomocysteinemia, often coupled with increased thrombomodulin levels (a marker of endothelial damage), suggests a potential link between homocysteine metabolism and the increased risk of cardiovascular complications in diabetic patients. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.